Cadmium, isotope of mass 113

Overview

Description

Cadmium-113, symbolized as 113Cd or 11348Cd, is an isotope of Cadmium with a mass number of 113 . It has an atomic number of 48, which represents the number of protons, and it has 65 neutrons . The isotopic mass of Cadmium-113 is 112.904408 atomic units . Cadmium-113 is a stable (non-radioactive) isotope of Cadmium .

Synthesis Analysis

Cadmium isotopes, including Cadmium-113, have been successfully utilized to trace Cadmium sources and nutrient cycling in marine systems . The isotopic compositions and fractionation mechanisms of Cadmium in nature and experiments have been reviewed .

Molecular Structure Analysis

Cadmium-113 has a nuclear magnetic moment of -0.6213 and a charge radius of 4.6012 femtometers . It has a nuclear binding energy of 963.54957382 MeV per nucleus .

Chemical Reactions Analysis

Cadmium-113 undergoes radioactive decay with a half-life of 8.04 x 10^15 years . The decay mode is beta decay, producing Indium-113 .

Physical And Chemical Properties Analysis

Cadmium-113 has a mass number of 113, an atomic number of 48, and 65 neutrons . The isotopic mass is 112.904408 atomic units . The nuclide mass, calculated without electrons, is 112.8780776 atomic units . The mass excess is -89.04337 MeV, and the mass defect is 1.034413076 per nucleus . The nuclear binding energy is 963.54957382 MeV per nucleus .

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Studies : Cadmium isotopes, including Cd-113, are used in NMR studies for analyzing metalloproteins. Since Cd-113 can substitute for Zn²⁺ in metalloproteins, it is a valuable probe for studying the structure and function of these proteins (Coleman, 1993).

Mass Spectra Analysis : Cd-113 is one of the six isotopes of Cadmium identified through mass-spectra analysis, contributing to the understanding of elemental complexity and isotopic abundances (Aston, 1924).

Isotope Fractionation Studies : Research on liquid-liquid extraction techniques with crown ethers has shown that isotopes like Cd-113 exhibit unique properties due to the nuclear field shift effect, which is significant in geochemical and isotope exchange studies (Fujii et al., 2009).

Fission Yield Analysis : Studies on the fission yields of stable isotopes, including Cd-113, provide insights into nuclear fission processes and isotopic distribution, crucial for nuclear physics (Mathews, 1977).

Environmental Toxicology : Cd-113 is used in stable isotope tracer techniques to study the uptake and elimination of cadmium in aquatic invertebrates, providing valuable data for understanding metal pathways in aquatic environments (Evans et al., 2002).

Neutron Resonance Spectroscopy : Cd-113 plays a role in neutron resonance spectroscopy, helping to assign resonances to specific isotopes and contributing to the understanding of nuclear properties (Frankle et al., 1994).

Metallothionein Research : Cadmium-113 NMR studies are instrumental in determining the structure of metal clusters in proteins like metallothionein, enhancing our understanding of metal-protein interactions in biological systems (Otvos & Armitage, 1980).

Agricultural Soil Studies : Isotope dilution techniques using Cd-113 help in determining the labile pool of cadmium in agricultural soils, important for environmental and agricultural science (Kawasaki & Yada, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

While the current database on Cadmium isotopes, including Cadmium-113, is still comparatively small, pilot studies have identified two predominant mechanisms that routinely generate Cadmium isotope effects . These findings hold significant promise for tracing anthropogenic sources of this highly toxic metal in the environment . Furthermore, the marine Cadmium isotope fractionations can be used to study micronutrient cycling and its impact on ocean productivity . They may also inform on past changes in marine nutrient utilization and how these are linked to global climate .

Relevant Papers

Several papers have been published on the topic of Cadmium isotopes, including Cadmium-113. These include a review on the isotopic geochemistry of Cadmium , a paper on the natural and anthropogenic Cadmium isotope variations , and a paper on a common reference material for Cadmium isotope studies .

properties

IUPAC Name |

cadmium-113 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOSMKKIYDKNTQ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[113Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931839 | |

| Record name | (~113~Cd)Cadmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.904408 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14336-66-4 | |

| Record name | Cadmium, isotope of mass 113 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014336664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~113~Cd)Cadmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

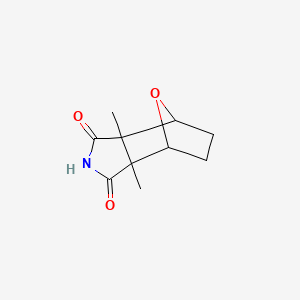

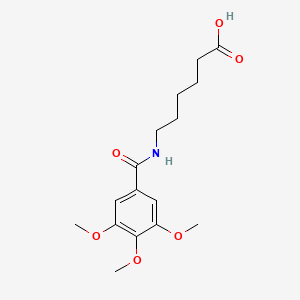

![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)